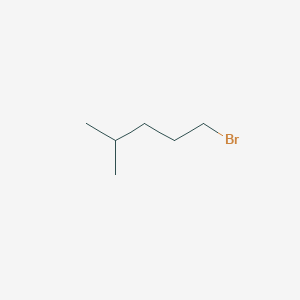

1-Bromo-4-methylpentane

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKFBZOAIGFZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060826 | |

| Record name | Pentane, 1-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-88-0 | |

| Record name | 1-Bromo-4-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpentane, an alkyl halide with the chemical formula C₆H₁₃Br, serves as a versatile building block in organic synthesis.[1][2] Its utility is primarily derived from the presence of a terminal bromine atom, which can be readily displaced in various nucleophilic substitution reactions, and its capacity to form organometallic reagents. This guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-methylpentane, detailed experimental protocols for its synthesis and key reactions, and its safety information.

Chemical and Physical Properties

1-Bromo-4-methylpentane is a colorless to almost colorless clear liquid.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br | [1][2][3] |

| Molecular Weight | 165.07 g/mol | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2][3] |

| Density | 1.134 g/mL at 25 °C | [2][4] |

| Boiling Point | 146 °C | [2][4] |

| Melting Point | -44.22 °C (estimate) | [2][3] |

| Refractive Index (n²⁰/D) | 1.446 | [2][3][4] |

| Flash Point | 40.1 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| CAS Number | 626-88-0 | [1][2] |

Synthesis of 1-Bromo-4-methylpentane

1-Bromo-4-methylpentane can be synthesized via the bromination of 4-methyl-1-pentanol (B72827) using phosphorus tribromide.[5] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from 4-methyl-1-pentanol

Materials:

-

4-methyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methyl-1-pentanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

-

Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it over ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude 1-Bromo-4-methylpentane by distillation.

References

An In-depth Technical Guide to 1-Bromo-4-methylpentane (CAS 626-88-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-methylpentane (CAS No. 626-88-0), a key alkylating agent in organic synthesis. This document collates essential data, including chemical and physical properties, spectroscopic information, and detailed safety protocols. Furthermore, it offers in-depth experimental procedures for its synthesis and common reactions, supplemented by workflow and pathway diagrams to facilitate understanding and application in research and development.

Chemical Identity and Properties

1-Bromo-4-methylpentane is a colorless liquid and a branched-chain alkyl halide. It is a valuable building block in the synthesis of a variety of organic compounds.[1]

Table 1: Chemical Identifiers for 1-Bromo-4-methylpentane

| Identifier | Value |

| CAS Number | 626-88-0[2] |

| Molecular Formula | C₆H₁₃Br[2] |

| Molecular Weight | 165.07 g/mol [2] |

| IUPAC Name | 1-bromo-4-methylpentane[2] |

| Synonyms | 4-Methylpentyl bromide, Isohexyl bromide[2] |

| InChI | InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3[2] |

| InChIKey | XZKFBZOAIGFZSU-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)CCCBr[2] |

Table 2: Physical and Chemical Properties of 1-Bromo-4-methylpentane

| Property | Value |

| Boiling Point | 146 °C (lit.)[3] |

| Density | 1.134 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.446 (lit.)[3] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Spectroscopic Data

The structural confirmation of 1-Bromo-4-methylpentane is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for 1-Bromo-4-methylpentane

| Technique | Data |

| ¹H NMR | δ ~3.40 (t, -CH₂-Br), ~1.85 (m, -CH₂-), ~1.65 (m, -CH-), ~0.88 (d, -CH₃)[4] |

| ¹³C NMR | Signals expected for the five distinct carbon environments.[5][6][7] |

| FTIR (cm⁻¹) | C-H stretching (alkane) just below 3000 cm⁻¹, C-H bending, C-Br stretching.[8][9][10] |

| Mass Spectrometry (m/z) | Molecular ion peaks (M+, M+2) due to Br isotopes, [M-Br]⁺, [CH₂Br]⁺ (93/95), [C₄H₉]⁺ (57), [C₃H₇]⁺ (43).[11][12][13][14] |

Safety and Handling

1-Bromo-4-methylpentane is a flammable liquid and is harmful if swallowed. It also causes serious eye irritation.[2] Proper safety precautions must be observed during its handling and storage.

Table 4: GHS Hazard Information for 1-Bromo-4-methylpentane

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation.[2] | P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P330, P337+P313, P370+P378, P403+P235, P501[2] |

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis of 1-Bromo-4-methylpentane from 4-Methyl-1-pentanol (B72827)

This protocol describes the synthesis of 1-Bromo-4-methylpentane from 4-methyl-1-pentanol via an SN2 reaction using phosphorus tribromide.[15][16]

Materials:

-

4-methyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methyl-1-pentanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash with cold water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain pure 1-Bromo-4-methylpentane.

Grignard Reaction with Acetone (B3395972)

This protocol outlines the formation of a Grignard reagent from 1-Bromo-4-methylpentane and its subsequent reaction with acetone to form 2,6-dimethyl-2-heptanol.[17][18][19][20]

Materials:

-

1-Bromo-4-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Acetone (anhydrous)

-

Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

-

Add a solution of 1-Bromo-4-methylpentane in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Continue the dropwise addition of the 1-Bromo-4-methylpentane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous acetone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by distillation or chromatography as needed.

-

Nucleophilic Substitution with Sodium Cyanide

This protocol describes the synthesis of 5-methylhexanenitrile (B103281) via an SN2 reaction between 1-Bromo-4-methylpentane and sodium cyanide.[21][22]

Materials:

-

1-Bromo-4-methylpentane

-

Sodium cyanide (NaCN)

-

Ethanol

-

Reflux apparatus

-

Water

-

Diethyl ether

-

Separatory funnel

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in ethanol.

-

Add 1-Bromo-4-methylpentane to the solution.

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting 5-methylhexanenitrile by distillation.

Visualizations

Synthesis of 1-Bromo-4-methylpentane

Caption: Synthesis of 1-Bromo-4-methylpentane from 4-Methyl-1-pentanol.

Grignard Reaction Pathway

Caption: Pathway of the Grignard reaction with acetone.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. 1-Bromo-4-methylpentane(626-88-0) 13C NMR [m.chemicalbook.com]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 1-Bromo-4-methylpentane(626-88-0) IR Spectrum [m.chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. instanano.com [instanano.com]

- 11. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation .. [askfilo.com]

- 12. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]

- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. brainly.com [brainly.com]

- 16. Solved The reaction between 4-methyl-1-pentanol and PBr3 to | Chegg.com [chegg.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1-Bromo-4-methylpentane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-methylpentane, a key alkylating agent in organic synthesis. The document details its chemical and physical properties, provides spectroscopic data for characterization, and outlines experimental protocols for its synthesis and subsequent reactions. Furthermore, it explores the utility of this compound as a building block in the synthesis of more complex molecules, touching upon its potential applications in the development of novel chemical entities.

Introduction

1-Bromo-4-methylpentane, also known as isohexyl bromide, is a primary alkyl halide with the chemical formula C₆H₁₃Br. Its structure consists of a bromine atom attached to the terminal carbon of a 4-methylpentane chain. This structural arrangement makes it a versatile reagent in a variety of nucleophilic substitution and organometallic reactions, rendering it a valuable intermediate in organic synthesis. This guide aims to provide researchers and professionals in the field of drug development with a detailed understanding of this compound's characteristics and utility.

Structural Formula:

The structural formula of 1-Bromo-4-methylpentane is:

The linear formula is (CH₃)₂CH(CH₂)₃Br and its SMILES representation is CC(C)CCCBr.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-Bromo-4-methylpentane is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1] |

| Molecular Weight | 165.07 g/mol | [1] |

| CAS Number | 626-88-0 | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 146 °C (lit.) | [2] |

| Density | 1.134 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.446 (lit.) | [2] |

| Flash Point | 112 °F (44.4 °C) | [2] |

| Solubility | Soluble in organic solvents. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of 1-Bromo-4-methylpentane. The chemical shifts provide information about the electronic environment of the different protons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of the bonds present in the molecule, such as the C-Br and C-H bonds.

Synthesis of 1-Bromo-4-methylpentane

1-Bromo-4-methylpentane is commonly synthesized from the corresponding alcohol, 4-methyl-1-pentanol (B72827), via a nucleophilic substitution reaction. A widely used method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis from 4-methyl-1-pentanol

This protocol describes the synthesis of 1-Bromo-4-methylpentane from 4-methyl-1-pentanol using phosphorus tribromide.

Materials:

-

4-methyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

-

Reagent Addition: Add 4-methyl-1-pentanol to the flask. Slowly add phosphorus tribromide dropwise from the addition funnel with continuous stirring, maintaining the temperature of the reaction mixture below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Add diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude 1-Bromo-4-methylpentane by distillation to obtain the final product.

Reactivity and Key Experimental Protocols

As a primary alkyl halide, 1-Bromo-4-methylpentane is a versatile substrate for various organic transformations, most notably in the formation of Grignard reagents and as an electrophile in alkylation reactions.

Formation of a Grignard Reagent

The reaction of 1-Bromo-4-methylpentane with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 4-methylpentylmagnesium bromide. This organometallic compound is a powerful nucleophile and a strong base.

Experimental Workflow for Grignard Reagent Formation:

Caption: Workflow for the formation of 4-methylpentylmagnesium bromide.

Alkylation Reactions

1-Bromo-4-methylpentane serves as an excellent alkylating agent, introducing the 4-methylpentyl group to a variety of nucleophiles. This is a fundamental C-C bond-forming reaction in organic synthesis.

Experimental Protocol for N-Alkylation of an Amine (General Procedure):

This protocol provides a general framework for the alkylation of a primary or secondary amine with 1-Bromo-4-methylpentane.

Materials:

-

1-Bromo-4-methylpentane

-

Primary or secondary amine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the chosen solvent.

-

Addition of Alkylating Agent: Add 1-Bromo-4-methylpentane to the reaction mixture.

-

Reaction: Heat the reaction mixture at an appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and washing. Purify the resulting alkylated amine by column chromatography or distillation.

Applications in Synthesis

1-Bromo-4-methylpentane is a valuable building block for the synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of:

-

Diethyl 2-(4′-methylpentyl)malonate: A malonic ester derivative that can be further elaborated into other functional groups.

-

1,3-bis(4-(isopentyloxy)phenyl)urea and thiourea: These molecules contain the isopentoxy group, which is derived from the 4-methylpentyl structure.

-

Long-chain alkynes: Such as 13-methyl-1-[(tetrahydropyran-2-yl)oxy]tetradec-8-yne and 15-methyl-1-[(tetrahydropyran-2-yl)oxy]hexadec-10-yne, where the 4-methylpentyl moiety forms part of a larger carbon skeleton.

Logical Relationship of Synthetic Utility:

Caption: Synthetic pathways utilizing 1-Bromo-4-methylpentane.

While direct applications of 1-Bromo-4-methylpentane in the synthesis of specific, commercially available drugs are not extensively documented in readily available literature, its utility as a source of the isohexyl group makes it a potentially valuable intermediate. The isohexyl moiety can be found in various natural products and synthetic compounds with biological activity. The introduction of such lipophilic alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, brominated organic compounds are known to be precursors in the synthesis of molecules with a wide range of pharmacological activities, including antibacterial and anticancer properties.[3][4]

Conclusion

1-Bromo-4-methylpentane is a fundamental and versatile reagent in organic synthesis. Its well-defined properties and reactivity make it a reliable building block for the construction of more complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactions of this compound is essential for the design and execution of synthetic routes towards novel therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for the effective utilization of 1-Bromo-4-methylpentane in the laboratory.

References

- 1. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

Physical properties of 1-Bromo-4-methylpentane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Bromo-4-methylpentane, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Core Physical Properties

1-Bromo-4-methylpentane is a halogenated hydrocarbon with the chemical formula C₆H₁₃Br. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in synthesis, purification, and formulation processes.

Data Presentation

The following table summarizes the reported values for the boiling point and density of 1-Bromo-4-methylpentane.

| Physical Property | Value | Conditions |

| Boiling Point | 146 °C | At standard atmospheric pressure (760 mmHg)[1][2][3][4] |

| 147.5 °C | At 760 mmHg[5] | |

| 147 °C | Not specified[6] | |

| 148 °C | Not specified[7] | |

| Density | 1.134 g/mL | At 25 °C[1][2][3] |

| 1.169 g/cm³ | Not specified[5] |

Experimental Protocols

The determination of the boiling point and density of a liquid organic compound like 1-Bromo-4-methylpentane is achieved through established laboratory procedures. These methods are designed to yield accurate and reproducible results.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of 1-Bromo-4-methylpentane is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure, and thus is the boiling point.[5]

-

To confirm the boiling point, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded. The average of these two temperatures provides a more accurate boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A known volume of 1-Bromo-4-methylpentane is carefully added to the pycnometer or graduated cylinder. The volume should be read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume

-

The temperature of the liquid should be recorded as density is temperature-dependent. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical compound.

Caption: A logical workflow for determining the physical properties of a chemical.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

Spectroscopic Data of 1-Bromo-4-methylpentane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-methylpentane, geared towards researchers, scientists, and professionals in drug development. The guide details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Data Presentation

The quantitative spectroscopic data for 1-bromo-4-methylpentane is summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~1.85 | Multiplet | 2H | -CH₂-CH₂-Br |

| ~1.65 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.30 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~0.88 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~41.5 | -CH₂-CH(CH₃)₂ |

| ~35.0 | -CH₂-CH₂-Br |

| ~33.5 | -CH₂-Br |

| ~28.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2958 | C-H stretch | Alkane |

| 2870 | C-H stretch | Alkane |

| 1467 | C-H bend | Alkane |

| 1368 | C-H bend (gem-dimethyl) | Alkane |

| 645 | C-Br stretch | Alkyl Halide |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Ion | Relative Abundance |

| 164/166 | [M]⁺ | Low |

| 85 | [C₆H₁₃]⁺ | High |

| 57 | [C₄H₉]⁺ | High (Base Peak) |

| 43 | [C₃H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | Moderate |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-bromo-4-methylpentane is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans (often 128 or more) are necessary. The data is then processed using Fourier transformation, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 1-bromo-4-methylpentane is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over the standard mid-IR range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of 1-bromo-4-methylpentane in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is then separated from the solvent and introduced into the ion source of the mass spectrometer.

Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mandatory Visualization

Synthesis of 1-Bromo-4-methylpentane from 4-methyl-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-methylpentane from 4-methyl-1-pentanol (B72827). It details two primary and effective methods for this conversion: the use of phosphorus tribromide (PBr₃) and the application of sodium bromide with sulfuric acid (NaBr/H₂SO₄). This document furnishes detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the practical application of these synthetic routes.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is presented below for easy reference.

Table 1: Physicochemical Properties of 4-methyl-1-pentanol

| Property | Value |

| IUPAC Name | 4-methylpentan-1-ol |

| Synonyms | Isohexanol, Isohexyl alcohol |

| CAS Number | 626-89-1 |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol [1][2] |

| Appearance | Colorless clear liquid[1][3] |

| Boiling Point | 151-152 °C |

| Density | 0.8131 g/cm³ at 20 °C[2] |

| Solubility in water | 7.6 g/L[2] |

Table 2: Physicochemical Properties of 1-Bromo-4-methylpentane

| Property | Value |

| IUPAC Name | 1-bromo-4-methylpentane |

| Synonyms | 4-Methylpentyl bromide |

| CAS Number | 626-88-0 |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 146 °C[4] |

| Density | 1.134 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.446[4] |

Synthetic Methodologies

Two robust methods for the synthesis of 1-bromo-4-methylpentane from 4-methyl-1-pentanol are detailed below.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction proceeds through an Sₙ2 mechanism, which ensures a clean conversion with minimal risk of carbocation rearrangements.[5][6]

Reaction: 3 (CH₃)₂CH(CH₂)₃OH + PBr₃ → 3 (CH₃)₂CH(CH₂)₃Br + H₃PO₃

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In the flask, place 4-methyl-1-pentanol. Cool the flask in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred and cooled alcohol. The addition should be controlled to maintain a gentle reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours or overnight to ensure complete conversion.

-

Work-up:

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter to remove the drying agent and purify the crude 1-bromo-4-methylpentane by fractional distillation. Collect the fraction boiling at approximately 146 °C.

Table 3: Quantitative Data for PBr₃ Method (Example)

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| 4-methyl-1-pentanol | 102.17 | 1.0 | ~126 | 102.17 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 0.33 | ~32 | 89.33 |

Note: The molar ratio of alcohol to PBr₃ is typically 3:1.

The reaction proceeds via an Sₙ2 pathway. The alcohol's hydroxyl group is first activated by reacting with PBr₃ to form a good leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the carbon atom and displacing the leaving group.[7]

Method 2: Synthesis using Sodium Bromide and Sulfuric Acid (NaBr/H₂SO₄)

This method involves the in-situ generation of hydrobromic acid (HBr), which then reacts with the alcohol. It is a cost-effective alternative to using PBr₃ or aqueous HBr.

Reaction: (CH₃)₂CH(CH₂)₃OH + NaBr + H₂SO₄ → (CH₃)₂CH(CH₂)₃Br + NaHSO₄ + H₂O

-

Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place sodium bromide and water.

-

Reagent Charging: Add 4-methyl-1-pentanol to the flask and stir to mix.

-

Addition of H₂SO₄: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

-

Work-up:

-

Allow the mixture to cool.

-

Distill the mixture to collect the crude 1-bromo-4-methylpentane. The product will co-distill with water.

-

Transfer the distillate to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer with an equal volume of concentrated sulfuric acid to remove any unreacted alcohol and byproducts.

-

Carefully wash with water, followed by 10% aqueous sodium carbonate solution, and finally with water again.

-

-

Purification: Dry the crude product over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 146 °C.

Table 4: Quantitative Data for NaBr/H₂SO₄ Method (Example based on 1-pentanol (B3423595) synthesis)

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| 4-methyl-1-pentanol | 102.17 | 1.0 | ~126 | 102.17 |

| Sodium Bromide (NaBr) | 102.89 | 1.25 | - | 128.6 |

| Water | 18.02 | - | 125 | 125 |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 2.5 | ~136 | 245.2 |

Sulfuric acid reacts with sodium bromide to generate HBr. The alcohol is then protonated by the strong acid, converting the hydroxyl group into a good leaving group (water). The bromide ion then displaces the water molecule in a nucleophilic substitution reaction. For primary alcohols, this proceeds via an Sₙ2 mechanism.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of 1-bromo-4-methylpentane is depicted below.

References

A Technical Guide to the Reactivity and Hazards of 1-Bromo-4-methylpentane

Abstract: This document provides a comprehensive technical overview of 1-Bromo-4-methylpentane (CAS 626-88-0), a key alkylating agent in organic synthesis. It details the compound's physicochemical properties, reactivity profile, and associated hazards. The reactivity section focuses on its propensity for bimolecular nucleophilic substitution (SN2) reactions, competition with elimination (E2) pathways, and its utility in forming Grignard reagents. Detailed experimental protocols for key transformations are provided. Furthermore, this guide outlines the toxicological profile, GHS hazard classifications, and essential safety protocols for handling, storage, and emergency response. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

1-Bromo-4-methylpentane is a colorless liquid utilized as a versatile intermediate in the synthesis of more complex organic molecules.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 626-88-0 | [3] |

| Molecular Formula | C₆H₁₃Br | [2] |

| Molecular Weight | 165.07 g/mol | [4] |

| Boiling Point | 146 - 147.5 °C | [2][5] |

| Density | 1.134 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.446 | [5] |

| Flash Point | 23 - 40.1 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| SMILES String | CC(C)CCCBr | [6] |

| InChIKey | XZKFBZOAIGFZSU-UHFFFAOYSA-N | [6] |

Reactivity Profile

The reactivity of 1-Bromo-4-methylpentane is dominated by the polarized carbon-bromine bond, which renders the primary carbon electrophilic and susceptible to attack by nucleophiles.[7]

Nucleophilic Substitution Reactions (SN1 vs. SN2)

As a primary alkyl halide, 1-Bromo-4-methylpentane predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[7][8] The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs.[7] This pathway is favored due to the low steric hindrance around the primary carbon, which allows for easy access by the nucleophile.[8]

Conversely, the unimolecular (SN1) pathway is highly improbable.[8] SN1 reactions proceed through a carbocation intermediate, and the primary carbocation that would form from 1-Bromo-4-methylpentane is highly unstable, making this a disfavored mechanism.[8]

Elimination vs. Substitution Competition (E2 vs. SN2)

When reacting with a chemical species that can act as both a nucleophile and a base (e.g., hydroxide), 1-Bromo-4-methylpentane can undergo a competing bimolecular elimination (E2) reaction to form an alkene. However, for primary, unhindered substrates like 1-Bromo-4-methylpentane, the SN2 pathway is generally favored, especially with strong, non-bulky bases/nucleophiles.[9][10] The E2 reaction becomes more significant with the use of strong, sterically hindered bases. The unimolecular elimination (E1) pathway is unlikely for the same reason as the SN1 pathway: the instability of the primary carbocation intermediate.[11][12]

Grignard Reagent Formation

1-Bromo-4-methylpentane readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[13] This is a powerful carbon nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds.[14][15] The mechanism is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) process.[13]

Experimental Protocols

Protocol for SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

This protocol is a qualitative experiment to observe the SN2 reactivity of 1-Bromo-4-methylpentane. The reaction's progress is indicated by the formation of a sodium bromide precipitate, which is insoluble in the acetone (B3395972) solvent.[7][16]

Materials:

-

1-Bromo-4-methylpentane

-

15% Sodium Iodide (NaI) in acetone solution

-

Test tubes

-

Pipettes

-

Water bath (50°C)

Procedure:

-

Add 1 mL of the 15% NaI in acetone solution to a clean, dry test tube.

-

Add 5 drops of 1-Bromo-4-methylpentane to the test tube.

-

Mix the contents vigorously.[16]

-

Observe for the formation of a white precipitate (NaBr). The reaction is relatively fast for a primary bromide.

-

If no reaction is observed within 3-5 minutes at room temperature, gently warm the test tube in a 50°C water bath to facilitate the reaction.[16]

Protocol for Grignard Reagent Formation

This protocol describes the synthesis of 4-methylpentylmagnesium bromide. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents react readily with water.[14][17]

Materials:

-

1-Bromo-4-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

A small crystal of iodine (as an initiator)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Assemble the dry glassware. Flame-dry all parts under a stream of dry nitrogen and allow to cool.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine. The purple color should fade as the iodine reacts with the magnesium surface, indicating activation.[14]

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-Bromo-4-methylpentane in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the 1-Bromo-4-methylpentane solution to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to gently reflux.[18]

-

Once the reaction has started, add the remaining 1-Bromo-4-methylpentane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[18]

-

Cool the solution to room temperature. The resulting gray-to-brown solution is the Grignard reagent, ready for subsequent reactions.

Hazard Analysis and Safety Precautions

Toxicological Profile

The toxicological properties of 1-Bromo-4-methylpentane have not been thoroughly investigated.[19][20] However, available data indicates several potential health effects:

-

Inhalation/Skin Contact: May be harmful if inhaled or absorbed through the skin.[20] It may cause irritation to the skin, mucous membranes, and upper respiratory tract.[19][20]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[4]

| Classification | Code | Phrase |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

Signal Word: Warning[4]

Precautionary Statements (Selected): [4][20]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Disposal

A strict safety protocol is mandatory when working with 1-Bromo-4-methylpentane.

-

Handling: Always work in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors.[19] Keep the compound away from sources of ignition.[19]

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles or a face shield, and a lab coat.[19] For significant exposures, a respirator with an appropriate filter (e.g., type ABEK) should be used.

-

Storage: Store in a cool, dry, and well-ventilated place.[19] Keep the container tightly closed and upright to prevent leakage.[19] It is classified as a Storage Class 3 Flammable Liquid.

-

Disposal: Dispose of unused product and contaminated materials through a licensed disposal company.[19] Do not allow the product to enter drains.[19]

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.[19][20]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes as a precaution. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Conclusion

1-Bromo-4-methylpentane is a valuable primary alkyl halide whose synthetic utility is primarily derived from its participation in SN2 and Grignard reactions. Its classification as a flammable, irritant, and orally toxic substance necessitates strict adherence to safety protocols. A thorough understanding of its reactivity and hazards is crucial for its safe and effective use in research and development environments.

References

- 1. 1-Bromo-4-methylpentane | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-methylpentane | 626-88-0 [chemicalbook.com]

- 6. CAS 626-88-0: 1-Bromo-4-methylpentane | CymitQuimica [cymitquimica.com]

- 7. 1-Bromo-4-methylpentane | 626-88-0 | Benchchem [benchchem.com]

- 8. brainly.com [brainly.com]

- 9. byjus.com [byjus.com]

- 10. reddit.com [reddit.com]

- 11. Khan Academy [khanacademy.org]

- 12. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 13. benchchem.com [benchchem.com]

- 14. adichemistry.com [adichemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. file1.lookchem.com [file1.lookchem.com]

- 20. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 1-Bromo-4-methylpentane (CAS No. 626-88-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use, storage, and disposal of this chemical compound.

Chemical and Physical Properties

1-Bromo-4-methylpentane is a colorless to almost colorless clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison. These values have been compiled from various safety data sheets and chemical databases.

| Property | Value |

| Molecular Formula | C6H13Br[1][2] |

| Molecular Weight | 165.07 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 145-146 °C (lit.) |

| Melting Point | -71 °C |

| Density | 1.134 - 1.1683 g/mL at 20-25 °C |

| Flash Point | 44 °C (112 °F)[3] |

| Refractive Index | 1.445 - 1.446 (at 20 °C) |

| Purity | >98.0% (GC)[1] |

Hazard Identification and Classification

1-Bromo-4-methylpentane is classified as a flammable liquid and is harmful if swallowed. It is also known to cause serious eye irritation.[4][5] While comprehensive toxicological data is not available, it may also be harmful upon inhalation or skin absorption and may cause irritation to the skin and respiratory tract.[4]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[3][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

Signal Word: Warning[4]

Toxicological Information

The toxicological properties of 1-Bromo-4-methylpentane have not been thoroughly investigated.[2][4] No quantitative data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is readily available. Due to the lack of comprehensive data, this compound should be handled with care, assuming it may be harmful by inhalation, ingestion, or skin absorption.[2][4]

Handling Precautions and Experimental Workflow

Proper handling of 1-Bromo-4-methylpentane is crucial to ensure laboratory safety. The following workflow outlines the key stages from receiving the chemical to its final disposal.

Key Handling Precautions:

-

Ventilation: Always handle 1-Bromo-4-methylpentane in a well-ventilated area, preferably inside a chemical fume hood.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[3][4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table details the recommended PPE for handling 1-Bromo-4-methylpentane.

| Protection Type | Specific Equipment | Standards and Remarks |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Fire/flame resistant lab coat. | Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards. Wash hands thoroughly after handling.[2] |

| Respiratory Protection | Not generally required under normal use with adequate ventilation. For nuisance exposures, use type ABEK (EN 14387) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure or spill is critical.

| Situation | Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4] |

| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |

| Spill | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill using inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2] Firefighters should wear self-contained breathing apparatus (SCBA). |

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from heat, sparks, and open flames.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Contaminated packaging should be disposed of as unused product.[2]

Experimental Protocol: Example of a Grignard Reaction

The following is a representative protocol for a Grignard reaction using a bromoalkane like 1-Bromo-4-methylpentane. This protocol should be adapted and optimized for specific experimental requirements.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-methylpentane in various organic solvents. The document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a discussion of the intermolecular forces at play. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents a framework for understanding and determining the solubility of 1-bromo-4-methylpentane, supplemented with illustrative data.

Theoretical Framework of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] 1-Bromo-4-methylpentane, a haloalkane, possesses a polar carbon-bromine bond and a nonpolar alkyl chain. This structure allows for both dipole-dipole interactions and van der Waals forces (specifically, London dispersion forces).[1][2][3]

The dissolution of 1-bromo-4-methylpentane in an organic solvent involves the breaking of intermolecular forces within the pure solute and solvent and the formation of new intermolecular forces between the solute and solvent molecules.[1][4] For dissolution to be favorable, the energy released from the formation of these new interactions should be comparable to or greater than the energy required to break the existing interactions.[1][4]

In nonpolar solvents such as hexane, the primary intermolecular forces are London dispersion forces. The nonpolar alkyl chain of 1-bromo-4-methylpentane interacts favorably with these solvents, leading to good solubility. In more polar organic solvents like ethanol (B145695) or acetone, both dipole-dipole interactions (from the C-Br bond) and London dispersion forces contribute to the solvation process.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Hexane | C₆H₁₄ | 0.1 | 25 | > 50 (Miscible) |

| Toluene | C₇H₈ | 2.4 | 25 | > 50 (Miscible) |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | > 50 (Miscible) |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | > 50 (Miscible) |

| Acetone | (CH₃)₂CO | 5.1 | 25 | 45.2 |

| Ethanol | C₂H₅OH | 5.2 | 25 | 35.8 |

| Methanol | CH₃OH | 6.6 | 25 | 28.1 |

| Water | H₂O | 10.2 | 25 | 0.01[5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-bromo-4-methylpentane in an organic solvent. This protocol is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute using gas chromatography.

Materials and Equipment

-

1-Bromo-4-methylpentane (solute)

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

-

Vials for sample analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-bromo-4-methylpentane to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any suspended particles.

-

Dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the calibration range of the GC-FID.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 1-bromo-4-methylpentane in the chosen solvent with known concentrations.

-

The concentration range of the standards should encompass the expected concentration of the diluted saturated solution.

-

-

Gas Chromatography Analysis:

-

Inject a known volume of each standard solution and the diluted sample solution into the GC-FID.

-

Record the peak area corresponding to 1-bromo-4-methylpentane for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

-

Determine the concentration of 1-bromo-4-methylpentane in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Visualizations

Intermolecular Forces in Solution

The following diagram illustrates the key intermolecular forces involved in the dissolution of 1-bromo-4-methylpentane in a polar organic solvent.

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. (400e) Experimental Determination of Vapor- Liquid Equilibria for Water – Glycerol System | AIChE [proceedings.aiche.org]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. Vapor–liquid equilibrium - Wikipedia [en.wikipedia.org]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-methylpentane

Abstract: This technical guide provides a comprehensive overview of 1-bromo-4-methylpentane (CAS No. 626-88-0), a key haloalkane intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its utility as an alkylating agent, particularly in the formation of Grignard reagents. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, presenting data in a structured format and illustrating key chemical transformations.

Chemical Identification and Nomenclature

The chemical structure provided, (CH₃)₂CH(CH₂)₃Br, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

Structure Analysis: The molecule consists of a five-carbon parent chain (pentane). A bromine atom is attached to the first carbon (C1), and a methyl group is attached to the fourth carbon (C4).

-

IUPAC Name: 1-bromo-4-methylpentane [1]

The compound is also known by several synonyms, including Isohexyl bromide, 4-methylpentyl bromide, and Isopentylmethyl bromide.[2][3]

Physicochemical Properties

1-Bromo-4-methylpentane is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is soluble in organic solvents but has limited solubility in water.[3] A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃Br | [2][4] |

| Molecular Weight | 165.07 g/mol | [2] |

| CAS Number | 626-88-0 | [2][5] |

| Boiling Point | 146 °C (lit.) | [2][5] |

| Density | 1.134 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n²⁰/D) | 1.446 (lit.) | [2][5] |

| Flash Point | 40.1 °C / 112 °F | [2][4] |

| Storage Temperature | 2-8°C | [2][4] |

Synthesis Protocol: Bromination of 4-Methyl-1-pentanol (B72827)

A common and effective method for synthesizing 1-bromo-4-methylpentane is through the nucleophilic substitution of the hydroxyl group in 4-methyl-1-pentanol using phosphorus tribromide (PBr₃).[5][6]

Reaction: 3 (CH₃)₂CH(CH₂)₃OH + PBr₃ → 3 (CH₃)₂CH(CH₂)₃Br + H₃PO₃

Experimental Protocol:

-

Objective: To synthesize 1-bromo-4-methylpentane from 4-methyl-1-pentanol.

-

Materials:

-

4-methyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer is charged with 4-methyl-1-pentanol and anhydrous diethyl ether. The flask is cooled in an ice bath to 0°C.

-

Reagent Addition: Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition is complete, the mixture is removed from the ice bath and stirred at room temperature for several hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is carefully poured over crushed ice. The organic layer is separated using a separatory funnel and washed sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield pure 1-bromo-4-methylpentane.

-

The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis workflow for 1-bromo-4-methylpentane.

Core Application: Grignard Reagent Formation

1-Bromo-4-methylpentane serves as a crucial precursor for the formation of the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[7][8] This organometallic compound is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds in organic synthesis.[8]

Reaction: (CH₃)₂CH(CH₂)₃Br + Mg --(anhydrous ether)--> (CH₃)₂CH(CH₂)₃MgBr

The formation is a complex surface reaction involving a single-electron transfer (SET) mechanism.[7] This process is fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

The signaling pathway below illustrates the key steps of the Grignard reagent formation.

References

- 1. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]

- 2. 1-Bromo-4-methylpentane price,buy 1-Bromo-4-methylpentane - chemicalbook [chemicalbook.com]

- 3. CAS 626-88-0: 1-Bromo-4-methylpentane | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-Bromo-4-methylpentane | 626-88-0 [chemicalbook.com]

- 6. 1-溴-4-甲基戊烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-4-methylpentane: Molecular Weight, Formula, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-methylpentane, with a focus on its molecular formula and weight. It includes a summary of its key identifiers, physical data, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identity and Properties

1-Bromo-4-methylpentane, also known as 4-methylpentyl bromide, is an alkyl halide commonly used as an alkylating agent in organic synthesis.[1] Its fundamental chemical identifiers and physical properties are summarized below.

| Identifier | Value | Reference |

| Chemical Formula | C₆H₁₃Br | [1][2][3][4] |

| Molecular Weight | 165.07 g/mol | [3][4][5] |

| CAS Number | 626-88-0 | [2][3][5] |

| Synonyms | 4-Methylpentyl Bromide | [2][3][4] |

A compilation of its key physical and chemical properties is presented in the following table for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 146 - 148 °C | [5][6] |

| Density | 1.134 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.446 | [1][5] |

| Flash Point | 40.1 °C | [1] |

| Melting Point | -44.22 °C (estimate) | [1] |

| Vapor Pressure | 5.59 mmHg at 25 °C | [1] |

Molecular Weight and Formula

The molecular formula of 1-Bromo-4-methylpentane is C₆H₁₃Br.[1][2][3][4] The molecular weight is calculated by summing the atomic weights of its constituent atoms: 6 Carbon atoms, 13 Hydrogen atoms, and 1 Bromine atom. The nominal molecular weight is approximately 165.07 g/mol .[3][4][5]

Experimental Protocols

Synthesis of 1-Bromo-4-methylpentane

A standard laboratory method for the synthesis of 1-Bromo-4-methylpentane involves the reaction of 4-methyl-1-pentanol (B72827) with phosphorus tribromide (PBr₃).[2] This is a common method for converting primary alcohols to alkyl bromides.

Methodology:

-

Reaction Setup: 4-methyl-1-pentanol is placed in a round-bottom flask, typically cooled in an ice bath to manage the exothermic nature of the reaction.

-

Reagent Addition: Phosphorus tribromide is added dropwise to the cooled alcohol with constant stirring. The stoichiometry is typically 3 moles of alcohol to 1 mole of PBr₃.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux to drive the reaction to completion.

-

Work-up: The mixture is cooled, and the product is isolated. This usually involves washing with water to remove phosphorous acid, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally a wash with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and then purified by fractional distillation to yield pure 1-Bromo-4-methylpentane.

Purity Assessment by Gas Chromatography (GC)

The purity of 1-Bromo-4-methylpentane is commonly assessed using Gas Chromatography, often with a Flame Ionization Detector (GC-FID). Purity levels are typically expected to be ≥98.0%.[6]

General Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

-

Sample Preparation: Prepare a dilute solution of 1-Bromo-4-methylpentane in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

-

GC Parameters (Typical Starting Points):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Detector Temperature: 280 °C

-

-

Data Analysis: The purity is determined by analyzing the resulting chromatogram. The area of the peak corresponding to 1-Bromo-4-methylpentane is compared to the total area of all peaks detected. The purity is calculated as:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Further characterization can be performed using techniques such as Mass Spectrometry (MS), which provides information on the compound's fragmentation pattern, and Infrared (IR) Spectroscopy, which identifies characteristic functional group vibrations.[5][7]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Bromo-4-methylpentane | 626-88-0 [chemicalbook.com]

- 3. brainly.com [brainly.com]

- 4. youtube.com [youtube.com]

- 5. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]